molecular formula C6H4BClF2O2 B2669139 5-Chloro-2,3-difluorophenylboronic acid CAS No. 2377610-07-4

5-Chloro-2,3-difluorophenylboronic acid

Cat. No. B2669139
CAS RN: 2377610-07-4
M. Wt: 192.35
InChI Key: HQWCUVBLTRKJRJ-UHFFFAOYSA-N
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Description

5-Chloro-2,3-difluorophenylboronic acid is a chemical compound that is often used in laboratory settings . It is a derivative of phenylboronic acid, which has been substituted with chlorine and fluorine atoms . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular formula of this compound is C6H4BClF2O2 . This indicates that the compound consists of six carbon atoms, four hydrogen atoms, one boron atom, one chlorine atom, two fluorine atoms, and two oxygen atoms .


Chemical Reactions Analysis

This compound is often used as a reagent in Suzuki-Miyaura cross-coupling reactions . This type of reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound has a molecular weight of 274.5 . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Covalent Organic Frameworks (COFs)Covalent Organic Frameworks (COFs) represent a class of materials where 5-Chloro-2,3-difluorophenylboronic acid could potentially find applications due to the critical role of boronic acids in the synthesis of COFs. COFs are constructed through condensation reactions involving boronic acids and other organic molecules, leading to highly crystalline, porous structures. These materials exhibit exceptional thermal stability, permanent porosity, and high surface areas, making them suitable for gas storage, separation technologies, and catalysis [(Côté et al., 2005)](https://consensus.app/papers/crystalline-covalent-organic-frameworks-côté/d6831aa767c75d84949a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a0a

Spectroscopic Characterization

The spectroscopic properties of boronic acids similar to this compound have been extensively studied to understand their structural and electronic configurations. For instance, studies on 3,5-difluorophenylboronic acid using various spectroscopic techniques, including FT-IR, FT-Raman, UV–Vis, and NMR, provide insights into the molecular behavior of these compounds. Such detailed spectroscopic analyses can be applied to this compound, aiding in the development of new materials or chemical sensors (Karabacak et al., 2014).

Fluorescence Quenching Studies

Research on boronic acid derivatives like 5-Chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid has explored their fluorescence quenching mechanisms. These studies reveal the potential of this compound in developing fluorescence-based sensors or probes for detecting various analytes, as they exhibit significant changes in fluorescence properties upon interaction with specific molecules (Geethanjali et al., 2015).

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a pivotal method in organic synthesis, allowing for the formation of carbon-carbon bonds. Boronic acids, including this compound, are key reagents in this process. Research has demonstrated the efficiency of various boronic acids in coupling reactions, leading to the synthesis of complex organic molecules. This highlights the utility of this compound in synthetic chemistry for constructing biologically active compounds or materials with specific properties (Kinzel et al., 2010).

Analytical Applications

Studies on boronic acid derivatives have led to the development of novel fluorescent probes for detecting biologically relevant species, such as hydrogen peroxide. A probe based on 5-chlorosalicylaldehyde and phenylboronic acid demonstrated significant changes in fluorescence upon interaction with hydrogen peroxide, suggesting similar applications for this compound in creating sensitive and selective sensors for biochemical analyses (Cai et al., 2015).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(5-chloro-2,3-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWCUVBLTRKJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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